1-{4-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropoxy]phenyl}ethanone
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Overview
Description
1-{4-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropoxy]phenyl}ethanone is a complex organic compound that features a dihydroisoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropoxy]phenyl}ethanone can be achieved through a multi-step process. One common method involves the reaction of 3,4-dihydroisoquinoline with an appropriate phenyl ethanone derivative under controlled conditions. The reaction typically requires the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-{4-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropoxy]phenyl}ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or amines in the presence of a base like sodium hydride.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Halides or amines.
Scientific Research Applications
1-{4-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropoxy]phenyl}ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{4-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropoxy]phenyl}ethanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into hydrophobic pockets of proteins, disrupting their normal function .
Comparison with Similar Compounds
Similar Compounds
3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid: Known for its potent inhibitory activity against specific enzymes.
2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[4-(dimethylamino)phenyl]acetonitrile: Another compound with a dihydroisoquinoline core, used in various synthetic applications.
Uniqueness
1-{4-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropoxy]phenyl}ethanone stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.
Biological Activity
1-{4-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropoxy]phenyl}ethanone, a compound derived from the isoquinoline family, exhibits significant biological activity that has garnered attention in pharmacological research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by its molecular formula C19H22N2O4 and has a molecular weight of 342.39 g/mol. Its structure includes a dihydroisoquinoline moiety, which is known for its diverse biological activities.
Antitumor Activity
Research indicates that derivatives of 3,4-dihydroisoquinoline compounds exhibit potent antitumor effects. A study highlighted that related compounds targeting protein arginine methyltransferases (PRMT5) showed significant inhibition with an IC50 value of approximately 8.5 nM, suggesting that the target compound may possess similar properties .
Neuroprotective Effects
Compounds within this class have been investigated for their neuroprotective potential, particularly in the context of neurodegenerative diseases like Parkinson's disease and schizophrenia. The ability to modulate neurotransmitter systems and reduce oxidative stress is a key mechanism through which these compounds exert their effects .
Anti-inflammatory Properties
The compound has also been noted for its anti-inflammatory properties. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines, thereby potentially offering therapeutic benefits in inflammatory conditions .
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Inhibition of Protein Methyltransferases : The compound's structural features allow it to bind to PRMT5, inhibiting its activity and leading to reduced tumor cell proliferation .
- Modulation of Neurotransmitter Release : By influencing neurotransmitter systems, the compound may enhance cognitive function and provide neuroprotection against degenerative processes .
Case Studies and Research Findings
Several studies have documented the efficacy of related compounds:
Properties
Molecular Formula |
C20H23NO3 |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
1-[4-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropoxy]phenyl]ethanone |
InChI |
InChI=1S/C20H23NO3/c1-15(22)16-6-8-20(9-7-16)24-14-19(23)13-21-11-10-17-4-2-3-5-18(17)12-21/h2-9,19,23H,10-14H2,1H3 |
InChI Key |
UJUVKCCFBYPDBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCC(CN2CCC3=CC=CC=C3C2)O |
Origin of Product |
United States |
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